molecular formula C21H20Cl2FN5O2 B601067 2-Keto Crizotinib CAS No. 1415558-82-5

2-Keto Crizotinib

Cat. No.: B601067
CAS No.: 1415558-82-5
M. Wt: 464.32
InChI Key:
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Description

2-Keto Crizotinib is a derivative of Crizotinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC). Crizotinib targets anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1, and Recepteur d’Origine Nantais (RON) kinases

Mechanism of Action

Target of Action

2-Keto Crizotinib primarily targets the anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1 (c-ros), and Recepteur d’Origine Nantais (RON) . These targets play a crucial role in cell proliferation and survival .

Mode of Action

this compound interacts with its targets by inhibiting their kinase activity . This inhibition prevents the activation of ALK, HGFR, ROS1, and RON, which in turn inhibits apoptosis and promotes cell proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the ALK, HGFR, ROS1, and RON . The inhibition of these targets disrupts the downstream signaling pathways, leading to a decrease in cell proliferation and survival .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Crizotinib is orally bioavailable, with a median time to maximal plasma concentration of approximately 4 hours and a mean apparent terminal half-life of 42 hours in patients with cancer after a single 250-mg oral dose .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and promotion of apoptosis . This results in a decrease in the number of cancer cells and potentially a reduction in tumor size .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other medications can affect the metabolism and excretion of this compound, potentially altering its efficacy . Additionally, factors such as pH and temperature can affect the stability of this compound .

Biochemical Analysis

Biochemical Properties

2-Keto Crizotinib, like its parent compound Crizotinib, is expected to interact with various enzymes, proteins, and other biomolecules. Crizotinib inhibits the c-Met/Hepatocyte growth factor receptor (HGFR) tyrosine kinase, which is involved in the oncogenesis of a number of other histological forms of malignant neoplasms . It is also known to act as an ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) inhibitor .

Cellular Effects

The cellular effects of this compound are not fully understood yet. Crizotinib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Crizotinib has been shown to inhibit the kinase activity of TGF receptor I through a competitive inhibition mode . It is also known to inhibit various kinases such as c-Met, native/T315I Bcr/Abl, and JAK2 .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. Studies on Crizotinib have shown that it has significant effects over time. For instance, alectinib, another ALK inhibitor, showed a significant advantage over Crizotinib and had the longest overall survival among all ALK-inhibitors .

Dosage Effects in Animal Models

Studies have shown that ®-Crizotinib, a frontline therapy for lung cancer, predisposes to and exacerbates pulmonary arterial hypertension in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Crizotinib is known to be involved in various metabolic pathways. It is metabolized in the liver by CYP3A4/5 .

Transport and Distribution

Crizotinib is known to be transported and distributed within cells and tissues .

Subcellular Localization

Studies have shown that distinct N-terminal fusion partners drive differential subcellular localization, which imparts distinct cell signaling and oncogenic properties of different, clinically relevant ROS1 RTK fusion oncoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crizotinib and its derivatives, including 2-Keto Crizotinib, typically involves multiple steps. One common method involves the reaction of a compound of Formula II with another compound under specific conditions to yield Crizotinib or its derivatives . The process may include steps such as boric acid condensation and flow chemical reactions to achieve high yield and purity .

Industrial Production Methods

Industrial production of Crizotinib and its derivatives focuses on optimizing yield, reducing costs, and ensuring environmental safety. Methods such as flow chemical reactions are employed to enhance automation, reduce energy consumption, and minimize waste . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Keto Crizotinib can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Keto Crizotinib has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Keto Crizotinib’s uniqueness lies in its modified structure, which may offer distinct pharmacological properties compared to its parent compound and other similar inhibitors. This modification could potentially enhance its efficacy, reduce side effects, or provide activity against resistant cancer cell lines .

Properties

IUPAC Name

4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2FN5O2/c1-11(19-15(22)2-3-16(24)20(19)23)31-17-6-12(8-27-21(17)25)13-9-28-29(10-13)14-4-5-26-18(30)7-14/h2-3,6,8-11,14H,4-5,7H2,1H3,(H2,25,27)(H,26,30)/t11-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXFBZLBBBMWAI-YNODCEANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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